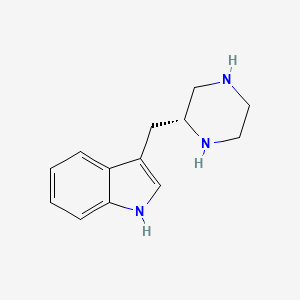
(R)-3-(Piperazin-2-ylmethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2R)-piperazin-2-yl]methyl}-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a piperazine moiety to the indole structure enhances its biological activity and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine, such as piperazine, to form the desired product . The reaction conditions typically involve the use of an acid catalyst and a solvent like methanol or ethanol.
In industrial production, the synthesis may involve more scalable methods, such as palladium-catalyzed cross-coupling reactions or other catalytic processes that allow for the efficient formation of the indole-piperazine linkage . These methods are designed to be cost-effective and suitable for large-scale production.
Analyse Chemischer Reaktionen
3-{[(2R)-piperazin-2-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or viral replication . The piperazine moiety enhances the compound’s ability to cross cell membranes and reach its targets effectively.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole include other indole derivatives with different substituents on the indole ring or the piperazine moiety. Examples include:
3-{[(2R)-piperazin-2-yl]methyl}-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
3-{[(2R)-piperazin-2-yl]methyl}-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
The uniqueness of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole lies in its specific combination of the indole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
3-[[(2R)-piperazin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1 |
InChI-Schlüssel |
ODKQLQNWOTWGKY-LLVKDONJSA-N |
Isomerische SMILES |
C1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1CNC(CN1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
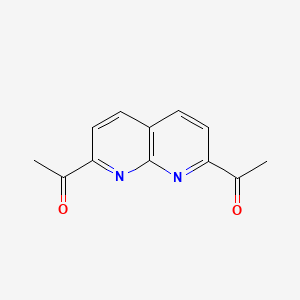
![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
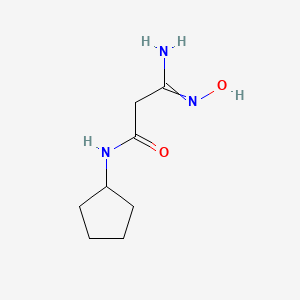
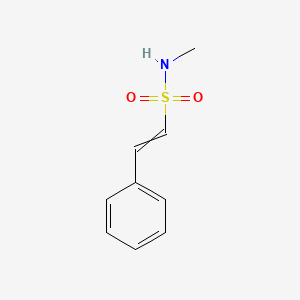
![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)
![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)

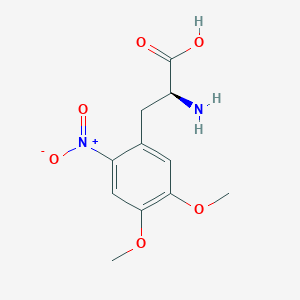
![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
